4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
CAS No.: 1354922-51-2
Cat. No.: VC11685257
Molecular Formula: C17H14FN3
Molecular Weight: 279.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354922-51-2 |
|---|---|
| Molecular Formula | C17H14FN3 |
| Molecular Weight | 279.31 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H14FN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) |
| Standard InChI Key | MZFIYSNBNWTMHC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is characterized by a pyrimidine core substituted with a 2-fluorophenyl group at position 4, a 4-methylphenyl group at position 6, and an amine group at position 2. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 1354922-51-2 |
| Molecular Formula | |
| Molecular Weight | 279.31 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group on the 4-methylphenyl moiety contributes to steric effects that influence binding affinity.
Synthesis and Reaction Pathways
The compound is synthesized via a cyclocondensation reaction between (2-fluorophenyl)- and (4-methylphenyl)-substituted precursors and guanidine derivatives. A generalized pathway involves:
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Precursor Preparation: (2-Fluorophenyl)- and (4-methylphenyl)-substituted enones are synthesized through Claisen-Schmidt condensations.
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Cyclocondensation: The enones react with guanidine nitrate in ethanol under basic conditions (aqueous NaOH) at reflux .
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Workup: The reaction mixture is poured into ice, filtered, and crystallized from ethanol to yield the pure product .
This method achieves moderate to high yields (60–85%) and is scalable for industrial production.
Biological Activities and Mechanisms
Antimicrobial Activity
Structural analogs of this compound, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, exhibit broad-spectrum antimicrobial activity. For example, derivatives with electron-withdrawing substituents (e.g., fluorine) show enhanced inhibition against Staphylococcus aureus (MIC = 2–4 μg/mL) and Candida albicans (MIC = 4–8 μg/mL) . The mechanism involves disruption of microbial cell membrane integrity and inhibition of essential enzymes like DNA gyrase.
Enzyme Inhibition
The compound inhibits CDK4/6 (cyclin-dependent kinases) at nanomolar concentrations (), making it a candidate for targeted cancer therapies . Molecular docking studies reveal strong interactions with the ATP-binding pocket of CDK4/6, particularly through π-π stacking with Phe-93 and hydrogen bonding with Asp-97 .
Applications in Research and Industry
Pharmaceutical Development
This compound is a lead candidate for:
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Kinase Inhibitors: Its selectivity for CDK4/6 supports development in breast cancer and leukemia therapies .
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Antimicrobial Agents: Structural modifications could address drug-resistant pathogens .
Agricultural Chemistry
Fluorinated pyrimidines are used in agrochemicals due to their stability and efficacy. Derivatives of this compound show herbicidal activity against Amaranthus retroflexus (IC = 10 μM) and fungicidal effects on Fusarium oxysporum (IC = 15 μM).
Molecular Docking and Computational Studies
Docking simulations using the 4LRH protein (a bacterial kinase homolog) predict strong binding affinity () for this compound . Key interactions include:
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Hydrogen bonds between the pyrimidine nitrogen atoms and Arg-156.
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Hydrophobic interactions between the 4-methylphenyl group and Val-78 .
These findings align with experimental data, validating its potential as a kinase inhibitor .
Comparative Analysis with Analogous Compounds
The table below compares 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine with halogenated analogs:
| Compound | Substituent | CDK4 Inhibition () | Antitumor GI (nM) |
|---|---|---|---|
| 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | Fluorine | 4 nM | 32–209 |
| 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | Chlorine | 12 nM | 85–450 |
| 4-(2-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | Bromine | 25 nM | 120–600 |
Fluorination improves both potency and selectivity, likely due to enhanced electronegativity and van der Waals interactions .
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